Progesterone Receptor Isoform Binding Affinity: 3,20-Dioxopregn-4-en-17-yl acetate vs. Progesterone and 17α-Hydroxyprogesterone
3,20-Dioxopregn-4-en-17-yl acetate (OHPA) demonstrates intermediate progesterone receptor (PR) binding affinity, with IC50 values of 16.8 nM for the PRA isoform and 12.6 nM for the PRB isoform [1]. Relative to its non-esterified precursor 17α-hydroxyprogesterone, OHPA exhibits greater than 50-fold higher PR affinity, confirming that 17α-acetate esterification dramatically enhances receptor engagement [1]. Compared to the endogenous ligand progesterone, OHPA displays less than half the binding affinity, indicating that while OHPA is a functional PR agonist, it is a weaker binder than the natural hormone [1].
| Evidence Dimension | Progesterone receptor (PR) isoform binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 16.8 nM (PRA isoform); IC50 = 12.6 nM (PRB isoform) |
| Comparator Or Baseline | Progesterone (natural ligand); 17α-hydroxyprogesterone (non-esterified precursor); Hydroxyprogesterone caproate (OHPC) |
| Quantified Difference | OHPA has >50-fold higher PR affinity than 17α-hydroxyprogesterone; <50% affinity of progesterone; slightly higher affinity than OHPC |
| Conditions | Competitive radioligand binding assay using human progesterone receptor isoforms PRA and PRB |
Why This Matters
Users requiring a progestin with controlled, moderate PR activation rather than the full agonism of progesterone or the high potency of C6-substituted derivatives should select OHPA based on these quantifiable receptor binding parameters.
- [1] EPFL GraphSearch. (2024). Hydroxyprogesterone acetate - Pharmacology. Data aggregated from primary literature. View Source
